molecular formula C12H22ClN3O4Si B14762017 1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol

1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol

Cat. No.: B14762017
M. Wt: 335.86 g/mol
InChI Key: OBBGZXFKKHAEKW-UHFFFAOYSA-N
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Description

1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol is a complex organic compound that features a tert-butyldimethylsilyl (TBS) protecting group, a chloronitroimidazole moiety, and a propanol backbone. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol typically involves multiple steps, including nucleophilic substitution, hydrolysis, and silicon etherification reactions. One reported method involves the reaction of 2-chloro-4-nitroimidazole with (S)-epichlorohydrin, followed by hydrolysis and subsequent protection of the hydroxyl group with tert-butyldimethylsilyl chloride .

Industrial Production Methods

For industrial production, the synthesis route is optimized to ensure scalability, cost-effectiveness, and environmental friendliness. The process involves using cheap and readily available raw materials, mild reaction conditions, and a one-pot procedure to minimize labor and waste .

Chemical Reactions Analysis

Types of Reactions

1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloronitroimidazole moiety can participate in nucleophilic substitution reactions.

    Hydrolysis: The TBS protecting group can be removed under acidic or basic conditions.

    Oxidation and Reduction: The nitro group can be reduced to an amine, and the hydroxyl group can be oxidized to a carbonyl compound.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium carbonate in polar aprotic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Major Products Formed

    Nucleophilic substitution: Formation of azido or other substituted imidazole derivatives.

    Hydrolysis: Formation of the free hydroxyl compound.

    Reduction: Formation of amine derivatives from the nitro group.

Scientific Research Applications

1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting infectious diseases.

    Industry: Applied in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic activation. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the disease process.

Comparison with Similar Compounds

Similar Compounds

    1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-1H-imidazol-1-yl)propan-2-ol: Lacks the nitro group, which can affect its reactivity and biological activity.

    1-((tert-Butyldimethylsilyl)oxy)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol: Lacks the chloro group, which can influence its chemical properties and applications.

Uniqueness

1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol is unique due to the presence of both chloro and nitro groups on the imidazole ring, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H22ClN3O4Si

Molecular Weight

335.86 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxy-3-(2-chloro-4-nitroimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C12H22ClN3O4Si/c1-12(2,3)21(4,5)20-8-9(17)6-15-7-10(16(18)19)14-11(15)13/h7,9,17H,6,8H2,1-5H3

InChI Key

OBBGZXFKKHAEKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CN1C=C(N=C1Cl)[N+](=O)[O-])O

Origin of Product

United States

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